Spiro[3.5]nonane-2-carbonyl chloride
Description
Spiro[3.5]nonane-2-carbonyl chloride is a bicyclic compound featuring a spirocyclic framework (two rings connected at a single carbon atom) with a carbonyl chloride functional group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and agrochemicals.
Properties
CAS No. |
91716-33-5 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
spiro[3.5]nonane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2 |
InChI Key |
RMBIEFVLEGANCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonane-2-carbonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the carbonyl chloride group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequently, the carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The spirocyclic structure can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Lithium Aluminum Hydride (LiAlH₄): Employed for the reduction of the carbonyl chloride group to an alcohol.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Alcohols: Resulting from reduction reactions.
Oxidized Derivatives: Produced through oxidation reactions.
Scientific Research Applications
Spiro[3.5]nonane-2-carbonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The spirocyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Group Differences
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| Spiro[3.5]nonane-2-carbonyl chloride | C₉H₁₃ClO | Carbonyl chloride (-COCl) | Spirocyclic framework (3.5 fusion) |
| 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride | C₈H₁₂ClNO₂ | Carbonyl chloride, ether, amine | Oxygen and nitrogen in spiro rings |
| n-Nonanoyl chloride | C₉H₁₇ClO | Carbonyl chloride | Linear alkyl chain |
| 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride | C₁₀H₁₃ClN₂O₂ | Carboxylic acid, amine, ether | Polar functional groups, salt form |
| 5-Methyl-2-oxaspiro[3.5]nonane | C₉H₁₆O | Ether | Methyl substituent, no carbonyl |
Key Observations :
- This compound differs from 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride by the absence of heteroatoms (O/N) in its spiro rings, which reduces polarity but increases steric hindrance .
- The 2-amino-7-oxaspiro[...] acid hydrochloride analog highlights how polar groups (e.g., -NH₂, -COOH) increase molecular weight (228.68 vs. ~176 for acyl chlorides) and alter solubility .
Table 2: Reactivity and Application Profiles
| Compound | Reactivity Profile | Applications |
|---|---|---|
| This compound | High reactivity in nucleophilic substitutions (e.g., with amines, alcohols) | Synthesis of spirocyclic amides, esters |
| 5-oxa-8-azaspiro[...]carbonyl chloride | Enhanced solubility due to O/N heteroatoms; moderate reactivity | Pharmaceutical intermediates (e.g., peptidomimetics) |
| n-Nonanoyl chloride | Fast reaction kinetics (unhindered linear chain) | Surfactants, plasticizers |
| 2-amino-7-oxaspiro[...] acid HCl | Low reactivity (carboxylic acid salt); requires activation | Peptide synthesis, chiral building blocks |
Key Findings :
- The spirocyclic structure in this compound may reduce reaction rates compared to linear acyl chlorides like n-Nonanoyl chloride, but its rigid framework is advantageous in stereoselective syntheses .
- Heteroatom-containing analogs (e.g., 5-oxa-8-azaspiro[...]) exhibit improved solubility in polar solvents, broadening their utility in medicinal chemistry .
Physical Properties and Stability
Table 3: Physical Property Comparison
| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Stability Notes |
|---|---|---|---|---|
| This compound | ~176 (estimated) | ~0.94 (predicted) | Not reported | Sensitive to moisture, hydrolysis |
| n-Nonanoyl chloride | 176.68 | 0.94 | 186–187 | Stable under anhydrous conditions |
| 5-Methyl-2-oxaspiro[...]nonane | 140.22 | Not reported | Not reported | Likely stable (ether linkage) |
Insights :
- The density of this compound is comparable to n-Nonanoyl chloride, but its lower volatility (due to cyclic structure) may necessitate specialized handling .
- Stability challenges (hydrolysis sensitivity) are common across acyl chlorides, requiring inert storage conditions .
Biological Activity
Spiro[3.5]nonane-2-carbonyl chloride is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of cyclization reactions followed by chlorination to achieve the desired carbonyl chloride functionality. The following table summarizes a typical synthetic route:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Bis(bromomethyl)-cyclohexane | 70 |
| 2 | Chlorination | Thionyl chloride | 85 |
| 3 | Purification | Column chromatography | >90 |
These methods allow for the efficient production of this compound, which can then be further modified for various biological evaluations.
Antitumor Activity
Recent studies have indicated that derivatives of spiro[3.5]nonane exhibit significant antitumor activity. For instance, compounds derived from this scaffold demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.
Antimicrobial Properties
Research has shown that spiro[3.5]nonane derivatives possess antimicrobial properties against various pathogens. In vitro assays revealed effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The structure-activity relationship (SAR) studies suggest that modifications on the spiro framework can enhance antimicrobial potency.
Sigma Receptor Binding
The compound has been investigated for its binding affinity to sigma receptors (S1R and S2R), which are implicated in various neurological disorders. Binding assays indicated a high affinity for S1R with a Ki value around 3.5 nM, suggesting potential applications in neuropharmacology .
Case Studies
- Antitumor Evaluation : A study conducted on spiro[3.5]nonane derivatives showed promising results in inhibiting tumor growth in xenograft models, with a reported tumor volume reduction of up to 60% compared to controls.
- Antimicrobial Testing : A series of compounds were evaluated for their antimicrobial efficacy against clinical isolates of S. aureus. The most potent derivative displayed an MIC of 32 µg/mL, indicating significant potential as an antimicrobial agent.
- Receptor Binding Studies : In a pharmacological study, compounds were assessed for their interaction with sigma receptors using radiolabeled ligand displacement assays, confirming their role as selective sigma receptor ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
